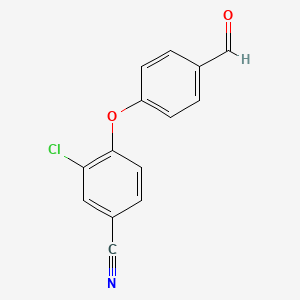

3-Chloro-4-(4-formylphenoxy)benzonitrile

Descripción

Propiedades

IUPAC Name |

3-chloro-4-(4-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOOALCFMCHKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275252 | |

| Record name | 3-Chloro-4-(4-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676494-58-9 | |

| Record name | 3-Chloro-4-(4-formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676494-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-formylphenoxy)benzonitrile typically involves the reaction of 3-chloro-4-hydroxybenzonitrile with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Chloro-4-(4-formylphenoxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-(4-formylphenoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Chloro-4-(4-carboxyphenoxy)benzonitrile.

Reduction: 3-Chloro-4-(4-formylphenoxy)benzylamine.

Substitution: 3-Amino-4-(4-formylphenoxy)benzonitrile or 3-Thio-4-(4-formylphenoxy)benzonitrile.

Aplicaciones Científicas De Investigación

3-Chloro-4-(4-formylphenoxy)benzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitriles and formyl groups.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(4-formylphenoxy)benzonitrile involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents, synthesis yields, and applications:

Key Observations :

- Electron-Withdrawing Groups : The chloro and fluoro substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. The trifluoromethyl group in increases lipophilicity, impacting bioavailability.

- Aldehyde Reactivity: The formyl group in 3-chloro-4-(4-formylphenoxy)benzonitrile is prone to oxidation (as seen in for similar compounds), forming carboxylic acids under ambient conditions.

- Biological Activity: Substituted phenoxy groups (e.g., hydroxyl, methoxy, propyl in ) improve binding to enzyme active sites, as demonstrated in Toxoplasma gondii inhibition.

Stability and Reactivity

- Oxidation Sensitivity: The aldehyde group in 3-chloro-4-(4-formylphenoxy)benzonitrile may oxidize to a carboxylic acid under ambient conditions, analogous to 4-(4-formylphenoxy)phthalonitrile in .

- Hydrogen Bonding : Hydroxyl or methoxy substituents (e.g., in ) enhance solubility and enzyme interactions via hydrogen bonding.

Actividad Biológica

3-Chloro-4-(4-formylphenoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

3-Chloro-4-(4-formylphenoxy)benzonitrile is characterized by the following chemical structure:

- Molecular Formula : C14H9ClN2O2

- CAS Number : 676494-58-9

The presence of both chloro and formyl functional groups suggests potential reactivity and interaction with biological targets.

The biological activity of 3-Chloro-4-(4-formylphenoxy)benzonitrile can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This is particularly relevant for serine proteases and kinases, where such interactions can lead to significant downstream effects on cellular signaling pathways.

- Receptor Modulation : It may modulate receptor activity, influencing processes such as cell proliferation and apoptosis. For instance, its interactions with opioid receptors have been noted, suggesting a role in pain modulation .

3-Chloro-4-(4-formylphenoxy)benzonitrile exhibits several biochemical properties that contribute to its biological activity:

- Solubility : The compound's solubility in organic solvents facilitates its use in various biochemical assays.

- Stability : It demonstrates stability under physiological conditions, which is crucial for its potential therapeutic applications.

Antitumor Activity

Research has indicated that 3-Chloro-4-(4-formylphenoxy)benzonitrile possesses cytotoxic effects against various cancer cell lines. The following table summarizes the findings from different studies regarding its IC50 values:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| HT29 (colorectal carcinoma) | <1.0 | |

| Jurkat (T-cell leukemia) | <1.0 |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

The anticancer effects are likely mediated through:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Proliferation : By interfering with cell cycle progression, it can inhibit the growth of tumor cells.

Study on Opioid Receptor Binding

A study evaluated the binding affinity of 3-Chloro-4-(4-formylphenoxy)benzonitrile to kappa opioid receptors using CHO cells. The compound showed significant binding affinity (Ki = 0.565 nM), indicating its potential as a therapeutic agent for pain management .

In Vivo Studies

In animal models, varying dosages of 3-Chloro-4-(4-formylphenoxy)benzonitrile revealed dose-dependent effects on enzyme inhibition and tumor growth suppression. Low doses selectively inhibited specific pathways without toxicity, while higher doses led to adverse effects.

Q & A

Basic: What synthetic strategies are effective for preparing 3-Chloro-4-(4-formylphenoxy)benzonitrile?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

- Nucleophilic aromatic substitution : Introducing the phenoxy group via reaction of 4-formylphenol with a chlorinated benzonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Regioselective chlorination : Using directed C–H activation or electrophilic aromatic substitution to position the chloro group at the meta position relative to the nitrile .

- Protection/deprotection : The formyl group may require protection (e.g., as an acetal) during harsh reaction conditions to prevent side reactions .

Key Validation : Monitor intermediates via and to confirm regiochemistry and functional group integrity .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

- Experimental Techniques :

- Computational Validation :

Advanced: How can researchers address contradictions in regioselectivity or reaction yields during synthesis?

Methodological Answer:

- Mechanistic Analysis :

- Use Hammett plots to correlate substituent effects with reaction rates, identifying electronic factors influencing regioselectivity (e.g., electron-withdrawing nitrile directing chloro placement) .

- Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to determine if intermediates are trapped (kinetic) or stable products dominate (thermodynamic) .

- Statistical Optimization :

Advanced: What computational approaches best predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis :

- Solvent Effects :

- Non-Covalent Interactions :

- NCI plots (Non-Covalent Interaction Index) reveal weak interactions (e.g., π-stacking between aromatic rings) that influence crystal packing or aggregation .

Advanced: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- Target Identification :

- Structure-Activity Relationship (SAR) :

- In Vitro Assays :

Basic: What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Degradation Pathways :

- The formyl group is prone to oxidation; store under inert atmosphere (N) at –20°C to prevent conversion to carboxylic acid .

- Nitrile hydrolysis: Avoid prolonged exposure to moisture or strong acids/bases.

- Analytical Monitoring :

- Use HPLC-MS to detect degradation products (e.g., 4-(4-carboxyphenoxy)benzonitrile from formyl oxidation) .

Advanced: How to resolve discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

- Anharmonic Corrections :

- Isotopic Substitution :

- Temperature Effects :

- Record spectra at multiple temperatures to account for conformational flexibility (e.g., phenoxy rotation) affecting peak broadening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.